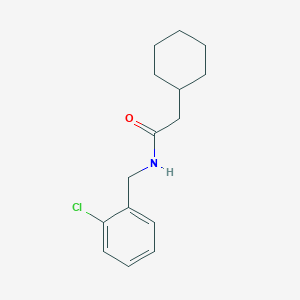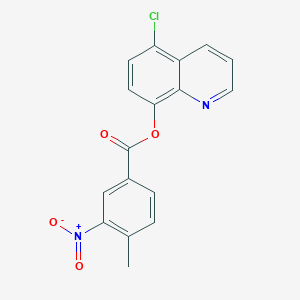
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane, also known as BTA, is a chemical compound that has been widely used in scientific research due to its unique properties. BTA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom. Its chemical formula is C16H22BrNO, and its molecular weight is 329.26 g/mol. BTA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has a high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their roles in biological systems. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent to kill cancer cells. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has shown promising results in preclinical studies as a photosensitizer for cancer treatment.
作用機序
The mechanism of action of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe involves the coordination of the metal ion with the nitrogen atom in the azepane ring. This coordination causes a change in the fluorescence properties of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane, allowing for the detection of the metal ion. The mechanism of action of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment involves the generation of reactive oxygen species (ROS) upon activation by light. These ROS cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been shown to have low toxicity in vitro and in vivo studies. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been found to accumulate in the liver and spleen, suggesting that these organs may play a role in its metabolism and elimination. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems.
実験室実験の利点と制限
One advantage of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe is its high selectivity and sensitivity towards metal ions. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have low toxicity, making it a safe tool for studying metal ions in biological systems. One limitation of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe is its limited ability to detect metal ions in complex biological matrices. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been found to be unstable in acidic conditions, limiting its use in acidic environments.
One advantage of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment is its high selectivity towards cancer cells. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have low toxicity towards normal cells, making it a safe tool for cancer treatment. One limitation of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment is its limited ability to penetrate deep into tissues, limiting its use in treating deep-seated tumors.
将来の方向性
For 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane research include the development of more stable and selective metal ion probes based on 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane. The use of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment could also be improved by developing more efficient delivery systems to improve its penetration into tissues. The use of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane in combination with other cancer therapies could also be explored to improve its efficacy in cancer treatment.
合成法
The synthesis of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a white crystalline solid. The purity of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
azepan-1-yl-(5-bromo-2,3,4-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-11-12(2)14(10-15(17)13(11)3)16(19)18-8-6-4-5-7-9-18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDQFCJMCSOKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)


![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
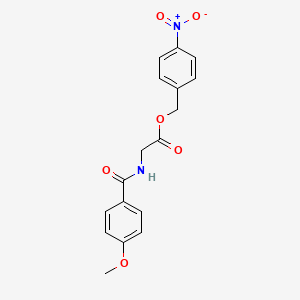
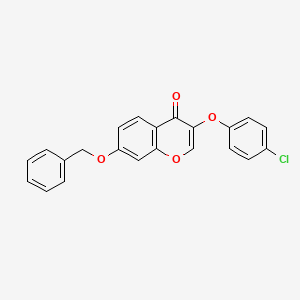
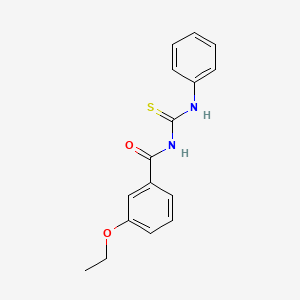
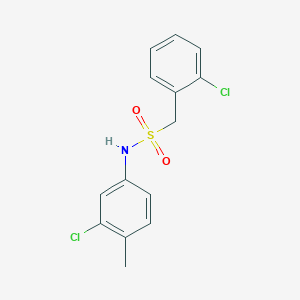

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
